molecular formula C15H14N6O B058550 Meribendan CAS No. 119322-27-9

Meribendan

Katalognummer B058550
CAS-Nummer: 119322-27-9
Molekulargewicht: 294.31 g/mol
InChI-Schlüssel: FDWDHUONLKCDBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Meribendan is a chemical compound that belongs to the class of benzimidazole-pyridazinone derivatives. It is a potent and selective inhibitor of phosphodiesterase III (PDE III) enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the heart and blood vessels. Meribendan has been extensively studied for its potential therapeutic applications in cardiovascular diseases, particularly in congestive heart failure (CHF) and pulmonary hypertension (PH).

Wirkmechanismus

Meribendan exerts its pharmacological effects by inhibiting PDE III enzyme, which leads to an increase in intracellular Meribendan and cGMP levels in the heart and blood vessels. This results in positive inotropic and vasodilatory effects, which improve cardiac contractility and reduce afterload, respectively. Additionally, meribendan has been shown to activate the ATP-sensitive potassium channels (KATP) in the heart, which further enhances its cardioprotective effects.

Biochemische Und Physiologische Effekte

Meribendan has been shown to have a number of biochemical and physiological effects on the heart and blood vessels. It enhances calcium sensitivity of the myofilaments, increases the activity of the sarcoplasmic reticulum calcium ATPase (SERCA), and improves the function of the L-type calcium channels in the heart. In addition, meribendan reduces the activity of the sodium-hydrogen exchanger (NHE) and the calcium-calmodulin-dependent protein kinase II (CaMKII), which are involved in the pathophysiology of CHF and PH.

Vorteile Und Einschränkungen Für Laborexperimente

Meribendan has several advantages for lab experiments, including its high potency and selectivity for PDE III enzyme, its well-established pharmacological effects, and its availability in pure form. However, there are also some limitations to its use in lab experiments, such as its relatively high cost, its potential toxicity to cells and tissues, and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several potential future directions for research on meribendan. One area of interest is the development of novel derivatives with improved pharmacological properties, such as increased selectivity, reduced toxicity, and enhanced bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the cardioprotective effects of meribendan, including the role of KATP channels, SERCA, and other signaling pathways. Moreover, future research could explore the potential applications of meribendan in other cardiovascular diseases, such as arrhythmias, hypertension, and atherosclerosis.

Wissenschaftliche Forschungsanwendungen

Meribendan has been extensively studied for its potential therapeutic applications in cardiovascular diseases, particularly in CHF and PH. It has been shown to improve cardiac contractility, reduce pulmonary vascular resistance, and enhance exercise capacity in patients with CHF and PH. Moreover, meribendan has been demonstrated to have protective effects on the heart and blood vessels against ischemia-reperfusion injury, oxidative stress, and inflammation.

Eigenschaften

IUPAC Name

4-methyl-3-[2-(1H-pyrazol-5-yl)-3H-benzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-8-6-13(22)20-21-14(8)9-2-3-10-12(7-9)18-15(17-10)11-4-5-16-19-11/h2-5,7-8H,6H2,1H3,(H,16,19)(H,17,18)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWDHUONLKCDBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meribendan

CAS RN

119322-27-9
Record name Meribendan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119322279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MERIBENDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WYD7I9GF4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meribendan
Reactant of Route 2
Reactant of Route 2
Meribendan
Reactant of Route 3
Meribendan
Reactant of Route 4
Meribendan
Reactant of Route 5
Reactant of Route 5
Meribendan
Reactant of Route 6
Meribendan

Citations

For This Compound
54
Citations
R Jonas, M Klockow, I Lues, H Pruecher… - European journal of …, 1993 - Elsevier
The synthesis of new heterocyclic benzimidazolo-pyridazinones is described. The new compounds were evaluated as inotropic agents with ‘calcium-sensitizing’ effects. 5-Methyl-6-[2-(3…
Number of citations: 84 www.sciencedirect.com
MC De - British journal of clinical pharmacology, 1995 - Wiley Online Library
… detailed investigations of the inodilatory responses to food intake, iv infusion of isoprenaline and adrenaline, po administration of the PDE-III inhibitors isomazole and meribendan and …
Number of citations: 7 bpspubs.onlinelibrary.wiley.com
C De Mey, K Erb, V Schroeter… - International journal of …, 1996 - europepmc.org
… the po administration of the PDE-III inhibitors meribendan and isomazole. The extent of the … VET, and QS2c were particularly sensitive; meribendan and isomazole resulted in the largest …
Number of citations: 4 europepmc.org
M Imran, A Abida - Tropical Journal of Pharmaceutical Research, 2016 - ajol.info
… , indolidan, levosimendan, SK&F-93741, Y-590, meribendan, NSP-804, NSP-805, bemoradan, … Synthesis and biological activities of meribendan and related heterocyclic benzimidazolo…
Number of citations: 10 www.ajol.info
M Imran, M Asif - Russian Journal of Bioorganic Chemistry, 2020 - Springer
… The Ca 2+ sensitizing effect in the pyridazinone compounds such as meribendan and simendan. The (R)-configuration may be essential for the Ca 2+ -sensitizing effect. The low …
Number of citations: 19 link.springer.com
G Nadler, I Delimoge, P Lahouratate, I Leger… - European journal of …, 1996 - Elsevier
In pyridazinone or thiadiazinone cardiotonic agents with one chiral centre, the PDE inhibitory action resides mainly in one enantiomer and the myofibrillar calcium sensitization mainly in …
Number of citations: 10 www.sciencedirect.com
P Fossa, R Boggia, L Mosti - Journal of computer-aided molecular design, 1998 - Springer
… The results were in agreement with those obtained with the training set and confirmed teophylline and meribendan as a non-selective and a very selective inhibitor respectively. The first …
Number of citations: 14 link.springer.com
P Fossa, R Boggia, L Mosti - academia.edu
… The results were in agreement with those obtained with the training set and confirmed teophylline and meribendan as a non-selective and a very selective inhibitor respectively. The first …
Number of citations: 2 www.academia.edu
L Lehtonen, P Poder - Annals of medicine, 2007 - Taylor & Francis
Calcium sensitizers are a new group of inotropic drugs. Levosimendan is the only calcium sensitizer in clinical use in Europe. Its mechanism of action includes both calcium …
Number of citations: 64 www.tandfonline.com
R Jonas, H Prücher, H Wurziger - European journal of medicinal chemistry, 1993 - Elsevier
… In close analogy to the synthesis of meribendan [l], the pyridazinone system should be constructed … In contrast to the ‘normal’ meribendan series in the foregoing paper, in the ‘bent’ …
Number of citations: 22 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.